6beta-Naltrexol-d3

描述

Overview of 6beta-Naltrexol-d3 as a Research Tool

This compound is the deuterated form of 6beta-naltrexol (B159335), containing three deuterium (B1214612) atoms. caymanchem.com It serves as a specialized analytical reference material and internal standard intended for the quantification of 6beta-naltrexol in various research and forensic applications. caymanchem.commedchemexpress.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Formal Name | (5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-d3-morphinan-3,6,14-triol |

| CAS Number | 1435727-11-9 |

| Molecular Formula | C₂₀H₂₂D₃NO₄ |

| Formula Weight | 346.4 |

| Purity | ≥98% |

Data sourced from Cayman Chemical. caymanchem.com

Context within Naltrexone (B1662487) Metabolite Research

Naltrexone is an opioid receptor antagonist used in the management of opioid and alcohol dependence. spectroscopyonline.comgoogle.com Following administration, naltrexone undergoes extensive metabolism in the body, primarily through the reduction of its 6-keto group to form 6beta-naltrexol. spectroscopyonline.comoup.com This compound is the major and primary metabolite of naltrexone found in plasma and urine. spectroscopyonline.comcerilliant.comscientificlabs.co.uk

The metabolite 6beta-naltrexol is not merely an inactive byproduct; it possesses pharmacological activity, though it is a weaker opioid antagonist than the parent drug. medchemexpress.comoup.com However, it has a significantly longer biological half-life than naltrexone. oup.com Therefore, accurately measuring the concentrations of both naltrexone and 6beta-naltrexol is vital for comprehensive pharmacokinetic studies and for therapeutic drug monitoring in patients. nih.govresearchgate.net The development of reliable analytical methods is crucial for this purpose. jfda-online.comnih.gov

Role as an Isotopic Analog for Analytical Applications

The primary role of this compound is to serve as an ideal internal standard for the quantitative analysis of 6beta-naltrexol using isotope dilution mass spectrometry. cerilliant.comscientificlabs.co.uk This technique is frequently coupled with chromatographic separation methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting analytical methods, such as GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity. researchgate.netoup.com

In these methods, a known quantity of this compound is added to a biological sample (e.g., plasma or urine) at the beginning of the sample preparation process. capes.gov.brresearchgate.netnih.gov Because this compound is structurally and chemically almost identical to the target analyte, 6beta-naltrexol, it experiences similar extraction efficiency and ionization response. capes.gov.brresearchgate.netnih.gov

Several validated methods demonstrate the utility of this approach. For instance, a GC-negative ion chemical ionization-MS method was developed for the simultaneous determination of naltrexone and 6beta-naltrexol in human plasma, using their respective deuterated analogs as internal standards. capes.gov.brresearchgate.netnih.govpsu.edu This method achieved a low limit of quantitation (LOQ) of 0.1 ng/mL for both analytes. capes.gov.brnih.gov Similarly, LC-MS/MS methods, which are often preferred for their simpler sample preparation and high throughput, also rely on deuterated internal standards like 6beta-Naltrexol-d4 (a variant with four deuterium atoms) or other deuterated isotopomers to ensure accuracy. oup.comresearchgate.netsigmaaldrich.com The use of these stable isotope-labeled standards is a key reason why LC-MS/MS is considered superior in sensitivity compared to other methods like HPLC-UV. researchgate.net

Table 2: Examples of Analytical Methods Utilizing Deuterated 6beta-Naltrexol

| Analytical Technique | Internal Standard | Biological Matrix | Limit of Quantitation (LOQ) | Research Finding |

|---|---|---|---|---|

| GC-NCI-MS | 6-β-naltrexol-d7 | Human Plasma | 0.1 ng/mL | The method demonstrated good precision and accuracy for determining naltrexone and 6-β-naltrexol concentrations. capes.gov.brnih.gov |

| LC-MS/MS | 6β-naltrexol-d4 | Blood Serum/Plasma | 0.5 ng/mL | The LC-MS/MS method was found to be more sensitive than a comparable HPLC/UV method (LOQ of 2 ng/mL). researchgate.net |

| LC-ESI-MS/MS | 6β-naltrexol-d7 | Human, Rat, and Rabbit Plasma | 0.1 ng/mL | A sensitive and specific method was developed for analyzing subnanogram-per-milliliter concentrations. oup.comsigmaaldrich.com |

GC-NCI-MS: Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LC-ESI-MS/MS: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6beta-Naltrexol |

| 6beta-Naltrexol-d4 |

| 6-β-naltrexol-d7 |

| Naltrexone |

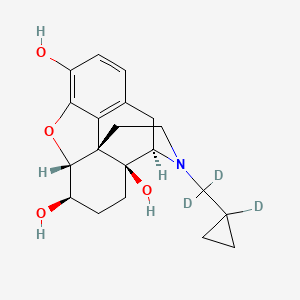

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-ZNMQZXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5[C@@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344900 | |

| Record name | 6beta-Naltrexol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435727-11-9 | |

| Record name | 6beta-Naltrexol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 6beta Naltrexol D3 for Research Applications

Synthetic Approaches for Deuterated Compounds in Pharmaceutical Research

The introduction of deuterium (B1214612) into a molecule can be achieved through various synthetic methodologies. A common strategy involves the use of deuterated building blocks or reagents in a synthetic sequence. researchgate.net This approach allows for site-specific labeling, which is crucial for creating effective internal standards. For instance, the synthesis of deuterated opiates can begin from a precursor molecule, which is then alkylated or modified using a deuterated reagent. mdpi.com Another method involves hydrogen-deuterium exchange reactions, where protons in the target molecule are swapped for deuterons from a deuterium source, such as D₂O, under specific catalytic conditions. google.com

For 6beta-Naltrexol-d3, where the deuterium atoms are located on the N-cyclopropylmethyl group, a likely synthetic pathway begins with the precursor naltrexone-d3. biomol.comcaymanchem.comcaymanchem.com The synthesis can be conceptualized as a two-stage process:

Synthesis of Naltrexone-d3 : This intermediate is typically prepared via the N-alkylation of nor-naltrexone (the naltrexone (B1662487) core structure lacking the cyclopropylmethyl group). The alkylating agent used is a deuterated cyclopropylmethyl halide, such as (bromomethyl-d2)cyclopropane-d1. This reaction specifically introduces the three deuterium atoms onto the desired positions of the side chain. mdpi.comcaymanchem.com

Reduction to this compound : The second stage involves the stereoselective reduction of the 6-keto group of the newly synthesized Naltrexone-d3. This transformation is critical for yielding the 6beta-hydroxyl configuration, which is the defining feature of the 6beta-naltrexol (B159335) metabolite. This reduction is often accomplished using hydride-reducing agents like sodium borohydride (B1222165), which are known to favor the formation of the equatorial 6β-alcohol in morphinan-6-ones.

This targeted synthetic approach ensures high isotopic purity and predictable placement of the deuterium labels, which is essential for its application as an internal standard.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1 | Nor-naltrexone | (Bromomethyl-d2)cyclopropane-d1, Base (e.g., K₂CO₃) | Naltrexone-d3 | Introduction of the deuterated N-cyclopropylmethyl group. mdpi.comcaymanchem.com |

| 2 | Naltrexone-d3 | Sodium borohydride (NaBH₄) | This compound | Stereoselective reduction of the 6-keto group to a 6β-hydroxyl group. |

Spectroscopic and Chromatographic Characterization for Purity and Isotopic Enrichment of this compound

Rigorous analytical characterization is required to confirm the chemical identity, purity, and isotopic enrichment of the synthesized this compound before its use in research applications. This is typically accomplished through a combination of chromatographic and spectroscopic techniques. nih.gov

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for assessing the chemical purity of this compound. nih.gov When coupled with mass spectrometry (LC-MS or GC-MS), these methods provide a powerful tool for both separation and identification. researchgate.netpsu.edu As an internal standard, it is crucial that this compound co-elutes with or elutes very close to the unlabeled analyte, 6beta-naltrexol, to effectively compensate for variations during sample preparation and analysis. oup.com The chromatographic conditions are optimized to achieve good separation from potential impurities and matrix components. spectroscopyonline.com

Table 2: Example Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Analysis

| Parameter | Description | Reference(s) |

| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 50 mm x 4.6 mm, 2.6 µm) | researchgate.netspectroscopyonline.com |

| Mobile Phase A | Water with an additive like 0.1% formic acid or 2 mM ammonium (B1175870) formate | researchgate.netthermofisher.com |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | researchgate.netthermofisher.com |

| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 100% B) | researchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | nih.govresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.netthermofisher.com |

Spectroscopic and Spectrometric Characterization

Spectroscopic methods provide detailed structural information and confirm isotopic incorporation.

Mass Spectrometry (MS) : This is the most critical analytical technique for a deuterated internal standard. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. For this compound (C₂₀H₂₂D₃NO₄), the expected monoisotopic mass is 346.2559 amu. Tandem mass spectrometry (MS/MS) is used to establish characteristic fragmentation patterns. In quantitative methods, specific selected reaction monitoring (SRM) transitions are monitored, where the precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented to produce a specific product ion. thermofisher.com This provides high selectivity and sensitivity. researchgate.net

¹H NMR : In the proton NMR spectrum of this compound, the signals corresponding to the protons on the cyclopropylmethyl group would be absent or have significantly diminished intensity, providing direct evidence of successful deuteration at the intended site.

²H NMR : Deuterium NMR is used to directly observe the deuterium nuclei. wikipedia.org A peak in the ²H NMR spectrum confirms the presence of deuterium in the molecule, and its chemical shift can help verify its chemical environment. wikipedia.org

¹³C NMR : The carbon-13 NMR spectrum is used to confirm that the carbon skeleton of the molecule is intact and consistent with the expected structure of 6beta-naltrexol.

Table 3: Key Physicochemical and Spectrometric Data for this compound

| Property | Value | Reference(s) |

| Formal Name | (5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-d3-morphinan-3,6,14-triol | caymanchem.com |

| Molecular Formula | C₂₀H₂₂D₃NO₄ | biomol.comcaymanchem.com |

| Formula Weight | 346.4 g/mol | biomol.comcaymanchem.com |

| Purity | ≥98% | biomol.comcaymanchem.com |

| MS/MS Transition (SRM) | Precursor Ion (Q1): 347.3 m/z; Product Ion (Q2): 329.1 m/z | thermofisher.com |

| ¹H NMR | Absence of signals for cyclopropylmethyl protons | Inferred from principle wikipedia.org |

| ²H NMR | Presence of signal confirming deuterium incorporation | wikipedia.org |

Through these comprehensive synthetic and analytical procedures, high-purity this compound is produced and validated, enabling its reliable use in advanced pharmaceutical and forensic research.

Advanced Analytical Methodologies Utilizing 6beta Naltrexol D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for 6beta-Naltrexol-d3

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of 6beta-naltrexol (B159335) analysis, the use of its deuterated internal standard, this compound, is indispensable for achieving accurate and precise quantification in complex biological matrices. researchgate.netnih.gov

Method Development for Quantification in Biological Matrices

The development of robust LC-MS/MS methods for the simultaneous quantification of naltrexone (B1662487) and its primary metabolite, 6beta-naltrexol, is essential for clinical and research applications. semanticscholar.orgjyoungpharm.org These methods are frequently applied to various biological matrices, including plasma, serum, urine, and tissue homogenates, to understand the absorption, distribution, metabolism, and excretion of naltrexone. researchgate.netnih.govsemanticscholar.orgoup.commurdoch.edu.au The use of this compound as an internal standard helps to correct for variations in sample preparation and instrument response, ensuring high-quality data. researchgate.netnih.gov

Developed assays have demonstrated linearity over a wide range of concentrations. For instance, one method showed linearity from 10 to 800 ng/mL for 6beta-naltrexol in a Tris-HCl incubation buffer. semanticscholar.orgjyoungpharm.org Another study in human plasma established a linear range of 0.5 to 200 ng/mL for both naltrexone and 6beta-naltrexol. researchgate.netnih.gov Furthermore, a highly sensitive method achieved a lower limit of quantitation (LLOQ) of 0.1 ng/mL in human, rat, and rabbit plasma, with a quantitative range of 0.1–100 ng/mL. nih.gov In urine, a validated method reported an LLOQ of 10 ng/mL for both naltrexone and 6beta-naltrexol, with an upper limit of linearity of 50,000 ng/mL. oup.com For tissue matrices like bovine liver and kidney, a method was validated with a calibration range of 57.8–7400 ng/mg for naltrexone. murdoch.edu.au

Sample Preparation Techniques

Effective sample preparation is critical for removing interfering substances from biological matrices and concentrating the analytes of interest. Several techniques are employed for the extraction of 6beta-naltrexol and its internal standard, this compound, prior to LC-MS/MS analysis.

Solid-Phase Extraction (SPE): This technique is utilized for the cleanup of plasma and urine samples. researchgate.netresearchgate.netnih.gov In one method, an octadecyl SPE column was used to extract the analytes. researchgate.net Another SPE method combined with a one-step derivatization was developed to simplify the analysis of naltrexone and 6beta-naltrexol in human plasma. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a common method for extracting analytes from aqueous solutions into an immiscible organic solvent. semanticscholar.orgjyoungpharm.orgnih.govsigmaaldrich.comnih.gov A mixture of methyl tert-butyl ether has been used for the extraction of naltrexone, 6beta-naltrexol, and the internal standard from plasma. nih.gov Another method employed butyl acetate (B1210297) for extraction from basic solutions. nih.gov A procedure involving a double extraction with n-butyl chloride-acetonitrile has also been described for plasma and urine samples. nih.gov

Protein Precipitation: This is a simpler and faster technique often used for plasma and serum samples. researchgate.netnih.govtxp.tochromatographyonline.com It typically involves the addition of an organic solvent like acetonitrile (B52724) to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes. researchgate.netnih.govchromatographyonline.com

Chromatographic Separation Parameters and Optimization with this compound

Chromatographic separation is optimized to achieve good resolution between 6beta-naltrexol, its parent compound naltrexone, and the internal standard this compound, while minimizing analysis time.

Commonly used columns are C18 reversed-phase columns. researchgate.netnih.govsemanticscholar.orgjyoungpharm.org The mobile phase typically consists of an aqueous component with a small amount of acid, such as formic acid, and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.govsemanticscholar.orgjyoungpharm.org Gradient or isocratic elution can be used. For example, one method utilized an isocratic mobile phase of 20% water with 0.1% formic acid and 80% methanol with 0.1% formic acid, with a total run time of 5 minutes. semanticscholar.orgjyoungpharm.org Another method employed a methanol gradient (5–100%) with 0.1% formic acid over 9.5 minutes. researchgate.netnih.gov The retention time for 6beta-naltrexol in one study was approximately 0.65 minutes. semanticscholar.org

Table 1: Example Chromatographic Parameters

| Parameter | Value |

| Column | Inert Sustain C18 (2.1 x 50 mm, 5 µm) semanticscholar.orgjyoungpharm.org |

| Mobile Phase A | Water with 0.1% formic acid semanticscholar.orgjyoungpharm.org |

| Mobile Phase B | Methanol with 0.1% formic acid semanticscholar.orgjyoungpharm.org |

| Elution | Isocratic (20% A, 80% B) semanticscholar.orgjyoungpharm.org |

| Flow Rate | 200 µL/min semanticscholar.org |

| Run Time | 5 min semanticscholar.orgjyoungpharm.org |

| Column Temperature | 40°C semanticscholar.org |

| Autosampler Temp. | 10°C semanticscholar.org |

Mass Spectrometric Detection Modes for this compound

Mass spectrometry provides the high selectivity and sensitivity required for detecting low concentrations of 6beta-naltrexol in biological samples.

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of 6beta-naltrexol and its deuterated internal standard. semanticscholar.orgjyoungpharm.orgoup.comnih.gov

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. semanticscholar.orgjyoungpharm.orgoup.comnih.gov This technique involves monitoring specific precursor-to-product ion transitions, which significantly enhances selectivity and reduces background noise.

MRM Transitions: For 6beta-naltrexol, a common transition monitored is m/z 344.2 → 326. nih.gov Other transitions reported include 344.2 → 308.1 and 344.2 → 254.1. oup.com For the internal standard, this compound, the transition m/z 348 → 330 has been used. researchgate.net In some cases, naltrexone-d3 is used as an internal standard with the transition m/z 345.2 → 327. oup.com

Table 2: MRM Transitions for 6beta-Naltrexol and Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 6beta-Naltrexol | 344.2 | 326 | nih.gov |

| 6beta-Naltrexol | 344.2 | 308.1 | oup.com |

| 6beta-Naltrexol | 344.2 | 254.1 | oup.com |

| This compound | 348 | 330 | researchgate.net |

| Naltrexone-d3 | 345.2 | 327 | oup.com |

Method Validation Parameters and Performance Metrics

To ensure the reliability of the analytical method, a thorough validation is performed according to regulatory guidelines. murdoch.edu.au Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. researchgate.netnih.govsemanticscholar.orgjyoungpharm.orgmurdoch.edu.au Correlation coefficients (r²) are typically expected to be greater than 0.99. nih.govsemanticscholar.org

Precision and Accuracy: The precision, expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements, while accuracy reflects the closeness of the measured value to the true value. researchgate.netsemanticscholar.orgjyoungpharm.orgoup.commurdoch.edu.aunih.govresearchgate.net For quality control (QC) samples, the acceptance criteria for both precision and accuracy are generally within ±15%, and within ±20% for the LLOQ. semanticscholar.org

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. semanticscholar.org Mean extraction efficiencies for 6beta-naltrexol have been reported to be between 73.2% and 114.8%. semanticscholar.org

Limits of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.netnih.govsemanticscholar.orgoup.commurdoch.edu.aunih.govresearchgate.net The LLOQ for 6beta-naltrexol has been reported as low as 0.1 ng/mL in plasma and 10 ng/mL in urine. oup.comnih.gov

Table 3: Summary of Validation Performance Metrics from a Representative Study

| Parameter | 6beta-Naltrexol Performance |

| Linearity Range | 10-800 ng/mL semanticscholar.orgjyoungpharm.org |

| Correlation Coefficient (r²) | >0.99 semanticscholar.org |

| Intra-day Precision (%RSD) | <13.2% semanticscholar.org |

| Inter-day Precision (%RSD) | <13.2% semanticscholar.org |

| Intra-day Accuracy (%Bias) | -14.7% to 15% semanticscholar.org |

| Inter-day Accuracy (%Bias) | -14.7% to 15% semanticscholar.org |

| Mean Extraction Recovery | 73.2% - 114.8% semanticscholar.org |

| LLOQ | 10 ng/mL semanticscholar.orgjyoungpharm.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

While LC-MS/MS is more commonly employed, GC-MS has also been used for the analysis of 6beta-naltrexol, often requiring derivatization to increase the volatility of the analyte. researchgate.netnih.govnih.gov this compound is an appropriate internal standard for these GC-MS applications as well. caymanchem.comcaymanchem.com

In one GC-MS method, after solid-phase extraction, the extracts were derivatized with pentafluoropropionic anhydride (B1165640). nih.gov The analysis was performed by monitoring specific ion currents. nih.gov Another method involved derivatization with methoxyamine and pentafluoropropionic anhydride, followed by analysis using negative ion chemical ionization (NICI) mass spectrometry. nih.gov This technique achieved a limit of quantitation of 0.1 ng/mL in plasma and urine. nih.gov

Derivatization Strategies for Enhanced Volatility and Detection

Gas chromatography requires analytes to be volatile and thermally stable. Due to their polar functional groups (hydroxyl and amine), 6β-naltrexol and its deuterated analog are not inherently suitable for direct GC-MS analysis. Derivatization is a critical sample preparation step that masks these polar groups, thereby increasing the volatility and thermal stability of the compound. This process also improves chromatographic behavior, leading to better peak shape and enhanced sensitivity.

Several derivatization strategies have been employed for the analysis of 6β-naltrexol. The most common approaches involve acylation and silylation.

Acylation: This is the most widely reported derivatization technique for 6β-naltrexol. It involves the reaction of the hydroxyl and amine groups with an acylating agent. Perfluoroacyl anhydrides are particularly effective due to the high electron-capturing properties of the resulting derivatives, which significantly enhances sensitivity in Negative Ion Chemical Ionization (NICI) GC-MS.

Pentafluoropropionic Anhydride (PFPA): This is a frequently used reagent that reacts with 6β-naltrexol to form a tris-(pentafluoropropionyl) derivative. psu.edunih.gov The reaction is typically performed at room temperature. nih.gov This derivatization is often a one-step process that simplifies sample preparation. nih.gov In some procedures, a two-step derivatization is employed, first using 2% methoxyamine in pyridine (B92270) to form a methoxime derivative of the ketone group on naltrexone, followed by the addition of PFPA. psu.edunih.gov This creates the tris-(pentafluoropropionyl) derivative of 6β-naltrexol. psu.edunih.gov

Other Acylating Agents: Other reagents like heptafluorobutyric anhydride (HFBA) and trifluoroacetic anhydride (TFAA) have also been investigated for the derivatization of naltrexone and related compounds. oup.com Studies have shown that both HFBA and PFPA form suitable triesters for quantification, with HFBA derivatives exhibiting greater stability. oup.com

Silylation: This method involves the replacement of active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.

Catalyzed Trimethylsilylation: This approach has been successfully used for the determination of 6β-naltrexol in plasma. researchgate.net The process can be automated, enhancing throughput in clinical and research laboratories. researchgate.net One method involves using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS) for rapid, microwave-assisted derivatization. researchgate.net

The choice of derivatization agent depends on the specific requirements of the analytical method, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation.

Table 1: Comparison of Derivatization Agents for 6β-Naltrexol Analysis

| Derivatization Agent | Derivative Formed | Key Advantages | Reference(s) |

|---|---|---|---|

| Pentafluoropropionic Anhydride (PFPA) | Tris-(pentafluoropropionyl) derivative | High electron-capturing properties, enhances NICI-MS sensitivity, simple one-step reaction. | psu.edunih.govnih.gov |

| Heptafluorobutyric Anhydride (HFBA) | Triester derivative | Forms stable derivatives suitable for quantification. | oup.com |

| Trimethylsilylating agents (e.g., MSTFA) | Trimethylsilyl (TMS) derivative | Can be automated, rapid derivatization possible with microwave assistance. | researchgate.netresearchgate.net |

Ionization Techniques (e.g., Negative Ion Chemical Ionization) in GC-MS

The choice of ionization technique in mass spectrometry is critical for achieving the required sensitivity and selectivity for trace-level analysis of compounds like 6β-naltrexol. While electron impact (EI) ionization is a common technique in GC-MS, for derivatized 6β-naltrexol, Negative Ion Chemical Ionization (NICI) offers significant advantages. nih.govresearchgate.net

Negative Ion Chemical Ionization (NICI): This is a "soft" ionization technique that results in less fragmentation and often produces an abundant molecular ion or a high-mass fragment, which is crucial for quantitative analysis. nih.govresearchgate.net NICI is particularly well-suited for molecules that have been derivatized with electrophoric groups, such as the pentafluoropropionyl groups introduced during acylation. psu.edunih.gov

The process, often referred to as electron-capture negative ion chemical ionization, involves the capture of a thermalized electron by the analyte molecule, leading to the formation of a negative ion. psu.edunih.gov This technique is highly specific and significantly reduces background noise, resulting in a much lower limit of quantitation (LOQ) compared to other methods. nih.govresearchgate.net For the analysis of 6β-naltrexol, NICI-GC-MS methods have achieved LOQs as low as 0.1 ng/mL in plasma and urine. nih.govresearchgate.net

In a typical NICI-GC-MS analysis of derivatized 6β-naltrexol, specific ions are monitored. For the tris-pentafluoropropionyl derivative of 6β-naltrexol, a prominent ion is selected for quantification, while the corresponding ion for the deuterated internal standard (this compound) is also monitored to ensure accurate measurement. researchgate.net For instance, one method monitors the ion current at m/z 640 for the hepta-deuterated 6β-naltrexol derivative. researchgate.net

The use of deuterated internal standards like this compound is essential in NICI-GC-MS to compensate for any variability in the derivatization process and ion source conditions, thereby ensuring high precision and accuracy. nih.govresearchgate.net

Table 2: Ionization Techniques for GC-MS Analysis of 6β-Naltrexol

| Ionization Technique | Principle | Advantages for 6β-Naltrexol Analysis | Reference(s) |

|---|---|---|---|

| Negative Ion Chemical Ionization (NICI) | Electron capture by electrophoric derivatives, forming negative ions. | High specificity and sensitivity, low background noise, achieves low limits of quantitation (e.g., 0.1 ng/mL). | psu.edunih.govresearchgate.net |

Optimization of GC-MS Parameters for this compound Analysis

Optimizing the parameters of the GC-MS system is fundamental to achieving reliable and high-quality analytical results for this compound and its non-deuterated counterpart. This involves careful selection of the chromatographic column, temperature programming, and mass spectrometer settings.

Gas Chromatography (GC) Parameters:

Capillary Column: The resolving power of capillary column chromatography is essential for separating the analyte of interest from other endogenous components in the biological sample. nih.govoup.com Columns such as the HP-1 (a non-polar, cross-linked methyl silicone column) have been successfully used for the analysis of derivatized 6β-naltrexol. researchgate.net The length, internal diameter, and film thickness of the column are chosen to provide the best balance between resolution and analysis time.

Temperature Program: A programmed temperature ramp is used to ensure the efficient elution of analytes from the GC column. The initial oven temperature, ramp rate, and final temperature are optimized to achieve good peak shape and separation. For instance, the starting column temperature can be a critical parameter, with lower temperatures sometimes required for the stability of certain derivatives.

Injection Mode: Splitless injection is typically used for trace analysis to ensure that the maximum amount of the sample is transferred to the column, thereby maximizing sensitivity.

Mass Spectrometry (MS) Parameters:

Selected Ion Monitoring (SIM): For quantitative analysis, the mass spectrometer is often operated in SIM mode. psu.edu This involves monitoring only a few specific ions corresponding to the analyte and the internal standard. This technique significantly increases sensitivity and reduces the chemical noise from the matrix, leading to a better signal-to-noise ratio.

Ion Source Temperature and Reagent Gas: In NICI, the temperature of the ion source and the pressure of the reagent gas (e.g., methane (B114726) or ammonia) are optimized to promote the formation of the desired negative ions and minimize fragmentation. researchgate.net

Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound, is paramount. nih.govscientificlabs.co.ukcerilliant.com Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar effects during extraction, derivatization, and ionization. americanlaboratory.com This allows for accurate correction of any sample loss or variation in instrument response, leading to high precision and accuracy in the final measurement. nih.govresearchgate.net The specificity of monitoring unique mass-to-charge ratios for the analyte and its deuterated standard prevents spectral overlap, even when they co-elute. americanlaboratory.com

By carefully optimizing these parameters, GC-MS methods utilizing this compound can provide highly sensitive and specific quantification of 6β-naltrexol in complex biological matrices.

Other Chromatographic and Spectroscopic Techniques in Conjunction with Isotopic Standards

While GC-MS is a powerful tool, other analytical techniques also play a significant role in the analysis of 6β-naltrexol, often in conjunction with isotopic standards like this compound. These methods offer alternative or complementary information for research and clinical applications.

High-Performance Liquid Chromatography with Specialized Detection (e.g., UV, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like 6β-naltrexol, as it does not require derivatization to increase volatility. nih.govresearchgate.net When coupled with specialized detectors, HPLC offers excellent sensitivity and selectivity.

HPLC with Electrochemical Detection (HPLC-ED): This method is highly sensitive for electrochemically active compounds like 6β-naltrexol. nih.gov The detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface. A coulometric detector with two electrodes set at different potentials can be used for enhanced selectivity. researchgate.net This technique has been successfully applied to the simultaneous determination of naltrexone and 6β-naltrexol in human serum, with limits of quantification as low as 1.0 ng/mL for 6β-naltrexol. nih.govnih.gov The mobile phase typically consists of a buffer solution with an organic modifier like acetonitrile. nih.gov

HPLC with UV Detection (HPLC-UV): This is a more common and cost-effective detection method. researchgate.net The detector measures the absorbance of the analyte at a specific wavelength. researchgate.net For naltrexone and 6β-naltrexol, a wavelength around 225 nm is often used. researchgate.net While generally less sensitive than electrochemical or mass spectrometric detection, optimization of the HPLC method, including online sample cleanup and column switching, can achieve a limit of quantification of 2 ng/mL for both naltrexone and 6β-naltrexol. researchgate.net

In the context of more advanced HPLC techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated internal standards like this compound (or 6β-naltrexol-d4) are indispensable. researchgate.netsigmaaldrich.com They are used to construct calibration curves and ensure the accuracy and precision of the quantification, similar to their role in GC-MS. researchgate.netsigmaaldrich.com LC-MS/MS methods offer superior sensitivity, with reported limits of quantification as low as 0.5 ng/mL. researchgate.net

Table 3: HPLC Methods for 6β-Naltrexol Analysis

| HPLC Method | Detector | Limit of Quantification (LOQ) for 6β-Naltrexol | Key Features | Reference(s) |

|---|---|---|---|---|

| HPLC-ED | Electrochemical (Coulometric) | 1.0 ng/mL | High sensitivity for electrochemically active compounds. | nih.govnih.gov |

| HPLC-UV | Ultraviolet | 2.0 ng/mL | Cost-effective, can be enhanced with online sample cleanup. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules in solution. hwb.gov.in While not typically used for routine quantitative analysis of drugs in biological fluids due to its lower sensitivity compared to MS, NMR plays a crucial role in the research and development of deuterated compounds like this compound.

Structural Verification and Purity Assessment: NMR is essential for confirming the identity and determining the purity of synthesized deuterated compounds. hyphadiscovery.com It can precisely locate the position of deuterium (B1214612) atoms within a molecule, which is critical for ensuring the quality of the isotopic standard. hyphadiscovery.com Both ¹H NMR and ¹³C NMR are used, and the resulting spectra are compared with those of the non-deuterated analog to confirm the structure. researchgate.net

Deuterium NMR (²H NMR): This specialized NMR technique directly observes the deuterium nucleus. It is an invaluable tool for studying highly deuterated compounds. sigmaaldrich.com Since the natural abundance of deuterium is very low (about 0.015%), ²H NMR spectra of enriched compounds are clean and easy to interpret. sigmaaldrich.com This technique can be used to determine the degree of deuteration (isotopic enrichment) and to verify the specific sites of labeling. sigmaaldrich.com

Role in Metabolite Identification: In drug metabolism studies, NMR is indispensable for elucidating the exact structure of metabolites. hyphadiscovery.com While MS can provide the molecular weight of a metabolite, NMR can pinpoint the exact site of biotransformation (e.g., hydroxylation or glucuronidation). hyphadiscovery.com The use of deuterated parent drugs can help in tracing metabolic pathways. hyphadiscovery.com

Quantitative NMR (qNMR): This is an emerging application where NMR is used for the precise quantification of compounds without the need for an identical internal standard. researchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate concentration measurements. researchgate.net qNMR is particularly useful for certifying the concentration of reference materials, including solutions of this compound. scientificlabs.co.ukcerilliant.comresearchgate.net

In NMR spectroscopy, deuterated solvents (e.g., D₂O, CDCl₃) are commonly used to avoid large solvent signals in the ¹H spectrum. simsonpharma.comtcichemicals.com The deuterium signal from the solvent is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment. simsonpharma.comtcichemicals.com

Application of 6beta Naltrexol D3 in Preclinical Metabolic Studies

In Vitro Biotransformation Investigations of Naltrexone (B1662487) and 6beta-Naltrexol (B159335)

In vitro systems are fundamental in elucidating the metabolic pathways of xenobiotics. The use of 6beta-naltrexol-d3 in these systems is primarily as an internal standard for the accurate quantification of the formation of 6beta-naltrexol from its parent compound, naltrexone.

Use in Liver Microsomal and Cytosolic Incubation Systems

Studies utilizing human liver subcellular fractions have demonstrated that the metabolic reduction of naltrexone to 6beta-naltrexol occurs predominantly in the cytosolic fraction, with no significant formation observed in microsomal preparations. wikipedia.orgnih.gov In these incubation systems, this compound is employed as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure the accuracy of quantitative measurements of the newly formed 6beta-naltrexol. nih.gov

The clear distinction between cytosolic and microsomal metabolism is significant. Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are responsible for a vast array of phase I metabolic reactions. The lack of 6beta-naltrexol formation in microsomal incubations suggests that CYP enzymes are not involved in this particular metabolic pathway. wikipedia.org Conversely, the liver cytosol contains a variety of soluble enzymes, including aldo-keto reductases, which have been identified as the key players in the conversion of naltrexone to 6beta-naltrexol. nih.gov

Furthermore, investigations have shown no evidence of the back-conversion of 6beta-naltrexol to naltrexone when incubated with microsomal preparations, indicating that this metabolic step is unidirectional under these conditions. nih.gov

Elucidation of Enzymatic Pathways Involved in Naltrexone and 6beta-Naltrexol Metabolism (e.g., Dihydrodiol Dehydrogenases)

The primary enzymatic pathway responsible for the conversion of naltrexone to its major metabolite, 6beta-naltrexol, is through the action of cytosolic dihydrodiol dehydrogenases. wikipedia.org Specifically, research has implicated aldo-keto reductase isoforms AKR1C1, AKR1C2, and AKR1C4 in this biotransformation. nih.gov These enzymes catalyze the reduction of the 6-keto group of naltrexone to a hydroxyl group, resulting in the formation of 6beta-naltrexol. nih.govnih.gov

The stereospecific nature of this reduction leads to the predominant formation of the 6-beta epimer. The involvement of multiple enzyme isoforms contributes to the observed inter-individual variability in naltrexone metabolism. nih.gov Genetic variations in these enzymes can lead to differences in metabolic rates, potentially impacting the therapeutic efficacy and side effect profile of naltrexone. nih.gov

Identification of Metabolite Profiles and Structural Elucidation

The primary metabolite of naltrexone is 6beta-naltrexol. wikipedia.orgnih.gov In addition to this major metabolite, other minor metabolites have been identified. One such minor metabolite is 2-hydroxy-3-O-methyl-6beta-naltrexol. nih.gov The structural elucidation of these metabolites is typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate the different compounds in a biological sample. nih.govnih.gov Following separation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the precise mass and chemical structure of the metabolites. nih.gov For instance, 13C NMR was instrumental in the unequivocal identification of 2-hydroxy-3-O-methyl-6beta-naltrexol.

In these analyses, this compound serves as an indispensable internal standard, allowing for the accurate quantification of the parent compound and its metabolites in complex biological matrices.

Enzyme Kinetic Studies of Metabolic Reduction

Enzyme kinetic studies have been conducted to characterize the formation of 6beta-naltrexol from naltrexone in human liver cytosol. These studies determine key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the reaction.

| Parameter | Value Range | Units |

| Vmax | 16-45 | nmol/mg protein/h |

| Km | 17-53 | µM |

| CLint | 0.3-2.2 | mL/h/mg protein |

This table presents the range of kinetic parameters for the formation of 6beta-naltrexol from naltrexone in human liver cytosol preparations from eight individuals. nih.gov

These kinetic parameters provide valuable insights into the efficiency of the metabolic conversion and can help to explain the significant inter-individual variability observed in naltrexone metabolism. nih.gov The use of a reliable analytical method, often employing this compound as an internal standard, is crucial for obtaining accurate and reproducible kinetic data.

Investigation of Metabolic Inhibitors and Inducers (e.g., uremic toxins)

The metabolic pathway of naltrexone is subject to inhibition by various compounds. In vitro studies have identified several substances that can inhibit the formation of 6beta-naltrexol. For example, the uremic toxin indoxyl sulfate has been shown to significantly inhibit the reduction of naltrexone. Other potent inhibitors include the steroid hormones testosterone and dihydrotestosterone, as well as naloxone and menadione. nih.gov

Conversely, a range of other compounds, including various opioid agonists like morphine and oxycodone, and several benzodiazepines, have been found to be weak inhibitors of this metabolic pathway. nih.gov Understanding the effects of potential inhibitors is crucial for predicting drug-drug interactions that could alter the pharmacokinetic profile of naltrexone and its active metabolite.

In Vivo Preclinical Metabolic Fate Assessment Utilizing Deuterated Standards

Preclinical in vivo studies have been conducted in various animal models, including mice, monkeys, and dogs, to investigate the pharmacokinetics and pharmacological effects of 6beta-naltrexol. nih.govoup.comnih.gov For instance, a study in Beagle dogs determined the pharmacokinetic parameters of 6beta-naltrexol following intramuscular administration. nih.gov

| Parameter | Single Dose | Multiple Doses (Day 7) | Units |

| t1/2α | 0.26 ± 0.23 | 0.19 ± 0.18 | h |

| t1/2β | 4.77 ± 1.65 | 5.79 ± 1.50 | h |

| Cmax | 81.65 ± 5.61 | 79.82 ± 10.5 | ng/mL |

| tpeak | 0.27 ± 0.07 | 0.18 ± 0.08 | h |

| CLs | 1.20 ± 0.06 | 1.12 ± 0.07 | L/kg/h |

| V/F(c) | 1.94 ± 0.15 | 2.10 ± 0.27 | L/kg |

| AUC(0-t) | 166.82 ± 7.68 | 173.23 ± 9.49 | ng·h/mL |

This table summarizes the pharmacokinetic parameters of 6beta-naltrexol in Beagle dogs after single and multiple intramuscular injections of 0.2 mg/kg. nih.gov

These studies demonstrate that 6beta-naltrexol is readily absorbed and distributed in the body. While comprehensive ADME studies specifically utilizing this compound are not extensively reported in the public domain, the use of deuterated internal standards is a standard and essential practice in conducting such preclinical pharmacokinetic assessments to ensure data accuracy and reliability. nih.gov This allows for a thorough evaluation of the metabolic fate of 6beta-naltrexol in a living system, providing critical information for the translation of preclinical findings to clinical applications.

Animal Model Studies (e.g., Rodents, Lagomorphs, Ovine Species) for Metabolite Tracing

In preclinical research, administering a stable isotope-labeled compound like this compound to animal models is a fundamental technique for metabolite tracing. kuleuven.becreative-proteomics.com This approach allows for the unambiguous tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels. When this compound is administered to models such as rodents (mice, rats, guinea pigs), lagomorphs (rabbits), or ovine species, its metabolic fate can be followed by identifying the signature of the deuterium (B1214612) label in various biological samples, such as plasma, urine, and bile.

The primary goal of such a study would be to determine if 6beta-naltrexol is a terminal metabolite or if it undergoes further biotransformation. By using mass spectrometry, researchers can differentiate between metabolites originating from the administered this compound and those from a co-administered dose of naltrexone. For instance, after administering this compound, any subsequent metabolites would also carry the d3-label, allowing for their confident identification.

While specific studies detailing the administration of this compound for metabolite tracing are not prevalent in publicly available literature, the principles are well-established. researchgate.netnih.gov Based on known naltrexone metabolism, a hypothetical tracing study in guinea pigs—a species known to produce significant amounts of 6beta-naltrexol—would be particularly insightful.

Hypothetical Study Design for Metabolite Tracing:

| Parameter | Description |

|---|---|

| Animal Model | Guinea Pig |

| Test Articles | Naltrexone and this compound |

| Biological Samples | Plasma, Urine, Bile |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Primary Outcome | Identification of d3-labeled metabolites other than this compound, confirming downstream metabolism. |

Comparative Metabolism Across Preclinical Species

Significant inter-species variation exists in the metabolism of naltrexone to 6beta-naltrexol. Early pilot metabolic studies revealed that guinea pigs produce the greatest amount of 6beta-naltrexol, making them a suitable model for producing the metabolite for further study. nih.gov Research has shown that substantially greater quantities of beta-naltrexol and/or its conjugates are excreted in the urine of humans, monkeys, guinea pigs, and rabbits, whereas very small quantities are found in mice, rats, and dogs.

The use of this compound in comparative metabolic studies across these species would be invaluable. By administering this compound directly, researchers can investigate species-specific differences in its further metabolism and elimination, independent of the initial conversion from naltrexone. This helps to determine whether the observed differences in 6beta-naltrexol plasma concentrations between species are due to the rate of its formation from naltrexone or the rate of its own clearance.

For example, comparing the metabolic profile of this compound in rats versus rabbits would help to elucidate why rabbits excrete significantly more 6beta-naltrexol. It could be determined if rats metabolize 6beta-naltrexol more extensively into other compounds, leading to lower urinary excretion of the parent metabolite.

Table of Comparative Naltrexone Metabolism in Preclinical Species

| Species | Relative Production of 6beta-Naltrexol |

|---|---|

| Guinea Pig | High |

| Rabbit | High |

| Monkey | High |

| Mouse | Low |

| Rat | Low |

This comparative approach is vital for selecting the most appropriate animal model for predicting human metabolism and for understanding potential species-specific toxicities.

Analysis of Metabolite Ratios in Biological Samples from Preclinical Models

The metabolic ratio (MR) of 6beta-naltrexol to naltrexone in biological fluids is a critical parameter in preclinical and clinical studies, as it provides an indication of the activity of the dihydrodiol dehydrogenase enzymes responsible for this conversion. mdpi.com High variability in this ratio has been observed, which may contribute to differences in the efficacy and side effects of naltrexone treatment. mdpi.com

In preclinical models, this compound can be used in sophisticated study designs to precisely quantify the dynamics of this metabolic conversion. For example, a study could involve the co-administration of naltrexone and a known quantity of this compound. By measuring the concentrations of unlabeled 6beta-naltrexol and this compound over time, researchers can simultaneously determine the rate of formation of new 6beta-naltrexol from naltrexone and the rate of elimination of 6beta-naltrexol itself.

This technique, known as stable isotope-labeled intravenous infusion, allows for the calculation of absolute bioavailability and clearance rates without the need for separate oral and intravenous dosing sessions. In rodent studies, where blood sampling volume is limited, this approach is particularly advantageous.

Illustrative Data from a Hypothetical Preclinical Study in Rats:

| Time Point (hours) | Plasma Naltrexone (ng/mL) | Plasma 6beta-naltrexol (unlabeled) (ng/mL) | Plasma this compound (ng/mL) | Calculated Metabolic Ratio (unlabeled) |

|---|---|---|---|---|

| 1 | 50.2 | 85.5 | 45.1 | 1.70 |

| 2 | 35.8 | 110.3 | 32.7 | 3.08 |

| 4 | 15.1 | 95.2 | 18.9 | 6.30 |

Analyzing these ratios helps to understand how factors such as genetics, co-administered drugs, or disease states might affect the metabolism of naltrexone in different preclinical models, providing valuable data for translation to human studies. Studies in rats, for instance, have shown that both naltrexone and 6beta-naltrexol can reduce ethanol consumption, highlighting the importance of understanding the kinetics of this active metabolite. creative-proteomics.comnih.govnih.gov

Role of 6beta Naltrexol D3 in Preclinical Pharmacokinetic Research

Determination of Naltrexone (B1662487) and 6beta-Naltrexol (B159335) Concentrations in Preclinical Biological Fluids

The accurate measurement of naltrexone and its major metabolite, 6beta-naltrexol, in preclinical biological fluids such as plasma, serum, and urine is foundational to any pharmacokinetic study. Analytical methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are frequently employed for this purpose due to their high sensitivity and specificity. nih.govnih.gov In these assays, 6beta-Naltrexol-d3, along with naltrexone-d3, serves as the internal standard. researchgate.netnih.govresearchgate.net

The use of a deuterated internal standard like this compound is crucial because it mimics the analyte (6beta-naltrexol) through the extraction, purification, and ionization processes, thereby compensating for any sample loss or matrix effects. clearsynth.comwisdomlib.org This leads to highly precise and accurate quantification. Research has demonstrated the development of robust methods for the simultaneous determination of naltrexone and 6beta-naltrexol in human, rat, and rabbit plasma. nih.govsemanticscholar.org These methods achieve low limits of quantitation (LLOQ), often as low as 0.1 to 0.5 ng/mL, allowing for detailed characterization of the concentration-time profile of the compounds. nih.govnih.govresearchgate.net The linearity of these assays typically extends over a wide concentration range, ensuring their applicability to various preclinical study designs. nih.govresearchgate.net

Table 1: Performance Characteristics of Bioanalytical Methods Using Deuterated Internal Standards for Naltrexone and 6beta-Naltrexol Analysis

| Biological Matrix | Analytical Method | Analyte | Lower Limit of Quantitation (LLOQ) | Linearity Range | Source |

|---|---|---|---|---|---|

| Human, Rat, Rabbit Plasma | LC-ESI-MS/MS | Naltrexone & 6beta-Naltrexol | 0.1 ng/mL | 0.1 - 100 ng/mL | nih.gov |

| Human Plasma | GC-NICI-MS | Naltrexone & 6beta-Naltrexol | 0.1 ng/mL | Not Specified | nih.gov |

| Human Blood Serum/Plasma | LC-MS/MS | Naltrexone & 6beta-Naltrexol | 0.5 ng/mL | 0.5 - 200 ng/mL | nih.govresearchgate.net |

| Human Serum | HPLC-ED | Naltrexone | 5.0 ng/mL | Not Specified | nih.gov |

| Human Serum | HPLC-ED | 6beta-Naltrexol | 1.0 ng/mL | Not Specified | nih.gov |

Analysis of Pharmacokinetic Parameters in Animal Models (e.g., Half-life, Systemic Exposure, Tissue Distribution)

By enabling precise concentration measurements, this compound is instrumental in defining the pharmacokinetic profiles of naltrexone and 6beta-naltrexol in various animal models, including rabbits, dogs, and mice. nih.govnih.govnih.gov These studies are essential for understanding how a drug behaves in a biological system and for predicting its behavior in humans.

Key pharmacokinetic parameters determined in these preclinical studies include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), terminal half-life (t1/2), and total systemic exposure as measured by the area under the concentration-time curve (AUC). nih.gov For instance, a study in Beagle dogs found that after intramuscular administration, 6beta-naltrexol exhibited a two-compartment model behavior with a terminal half-life of approximately 4.77 hours after a single dose. nih.gov Another study in rabbits highlighted species-specific differences, noting that rabbits have much lower levels of unconjugated 6beta-naltrexol compared to humans. nih.gov

Tissue distribution studies, which are critical for understanding where the drug and its metabolites accumulate in the body, also rely on these accurate analytical methods. A study in rabbits found that 90 minutes after injection, naltrexone and 6beta-naltrexol were distributed to most tissues at concentrations exceeding those in the plasma. nih.gov Relatively high amounts of 6beta-naltrexol were found in the brain, fat, spleen, heart, testis, and kidney. nih.gov

Table 2: Selected Pharmacokinetic Parameters of 6beta-Naltrexol in Preclinical Animal Models

| Animal Model | Parameter | Value | Source |

|---|---|---|---|

| Beagle Dog (Single Dose) | t1/2β (h) | 4.77 ± 1.65 | nih.gov |

| Cmax (ng/mL) | 81.65 ± 5.61 | ||

| Tmax (h) | 0.27 ± 0.07 | ||

| AUC (ng·h/mL) | 166.82 ± 7.68 | ||

| Beagle Dog (Multiple Doses) | t1/2β (h) | 5.79 ± 1.50 | nih.gov |

| Cmax (ng/mL) | 79.82 ± 10.5 | ||

| Tmax (h) | 0.18 ± 0.08 | ||

| AUC (ng·h/mL) | 173.23 ± 9.49 | ||

| Rabbit | Plasma Half-life (h) | ~0.9 | nih.gov |

| Mouse | Duration of Action (50% decrease) (min) | 340 | nih.gov |

Assessment of Blood-Brain Barrier Penetration in in vitro Models and Preclinical in vivo Studies

Understanding the extent to which a compound crosses the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). Preclinical research into the BBB penetration of naltrexone is facilitated by the use of this compound as an internal standard for quantifying the parent drug and its metabolite in brain tissue and in vitro BBB models.

In vitro studies using cell lines like the human cerebral microvascular endothelial cell line (hCMEC/D3) have been used to investigate the transport mechanisms of naltrexone across the BBB. researcher.life These studies suggest that naltrexone is actively transported into the brain, likely via a proton-coupled organic cation (H+/OC) antiporter. researcher.liferesearchgate.net The precise quantification needed to determine uptake rates and inhibition constants in such cellular models relies on highly sensitive LC-MS/MS methods stabilized by deuterated standards.

In vivo preclinical studies complement these findings. For example, tissue distribution analysis in rabbits showed the presence of 6beta-naltrexol in the brain, confirming its ability to cross the BBB. nih.gov The ability to accurately measure concentrations in brain tissue versus plasma allows for the calculation of brain-to-plasma ratios, a key indicator of CNS penetration. This is fundamental for developing related compounds, such as peripherally acting μ-opioid receptor antagonists (PAMORAs), which are designed specifically to not cross the BBB. nih.gov

Quantitative Pharmacokinetics in Specific Preclinical Models (e.g., Pregnant Animal Models, Disease Models)

The role of this compound extends to specialized preclinical models that investigate how pharmacokinetics may be altered by physiological states like pregnancy or by disease. The data generated using analytical methods that depend on this internal standard are vital for constructing physiologically based pharmacokinetic (PBPK) models. These models can simulate drug behavior in specific populations where clinical trials are difficult to conduct.

PBPK models have been developed to predict the pharmacokinetics of extended-release naltrexone (XR-NTX) during pregnancy. nih.govnih.gov These models integrate physiological changes that occur during each trimester to simulate how drug exposure might change. One such study predicted that maternal plasma exposure (AUC) to naltrexone could increase significantly during pregnancy compared to pre-conception levels. nih.govresearchgate.net Conversely, the fetal-to-maternal exposure ratio was predicted to be low. nih.gov Such models are invaluable for informing potential dosing strategies and guiding future clinical investigations in these sensitive populations. nih.govresearchgate.net The accuracy of these predictive models is entirely dependent on the quality of the initial pharmacokinetic data obtained from preclinical and clinical studies, which is assured by the use of standards like this compound.

Table 3: Predicted Changes in Maternal Naltrexone Exposure (AUC) During Pregnancy from a PBPK Model

| Trimester | Predicted Increase in Maternal AUC vs. Non-Pregnant State | Predicted Fetal-to-Maternal Exposure Ratio (AUC) | Source |

|---|---|---|---|

| First | ~36-37% | 15% | nih.govnih.gov |

| Second | ~43% | 7% | nih.govnih.gov |

| Third | ~72% | 9% | nih.govnih.gov |

Theoretical Frameworks and Methodological Advancements in Deuterated Standard Applications

Principles of Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative measurements. amazon.compsu.edu The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as 6-beta-Naltrexol-d3, to a sample containing the native analyte, 6-beta-Naltrexol. researchgate.net This isotopically labeled compound, often referred to as an internal standard or "spike," has chemical and physical properties that are nearly identical to the analyte of interest. researchgate.net

Once the internal standard is added and has equilibrated with the sample, the mixture is analyzed using mass spectrometry. The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratio difference. By measuring the ratio of the signal from the native analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. amazon.compsu.edu

A key advantage of IDMS is that once the internal standard and analyte are mixed, any subsequent loss of the analyte during sample preparation and analysis will affect both the analyte and the internal standard equally. psu.edu This means that quantitative recovery of the analyte is not necessary to achieve an accurate result, as the ratio between the two remains constant. amazon.com This characteristic makes IDMS a definitive method, capable of providing highly accurate and precise results with definable uncertainty values. amazon.com

The precision of the IDMS method is largely dependent on the precision of the isotope ratio measurement. amazon.comepa.gov To achieve the best precision, the amount of the isotopic analog added should ideally result in equal ion abundances for both the analyte and the standard. amazon.com

Strategies for Stable Isotope Filtering in Complex Biological Matrices

In fields like drug metabolism studies, identifying all metabolites of a drug in a complex biological matrix is a significant challenge. Stable isotope labeling offers a powerful strategy to facilitate this process. By using a drug that contains a unique isotopic signature, such as a 1:1 mixture of the unlabeled drug and its deuterated analog, it becomes easier to distinguish drug-related material from endogenous background ions in a mass spectrum.

One such strategy is the use of an accurate-mass-based spectral-averaging isotope-pattern-filtering (AMSA-IPF) algorithm. acs.org This computational approach filters LC-MS data to find ion pairs that exhibit the specific mass difference and intensity ratio expected from the isotopic label. acs.org Key features of such algorithms include:

Spectral Averaging: To reduce scan-to-scan variability in ion intensities, spectra across a chromatographic peak are averaged before filtering. acs.org

Accurate Mass Filtering: The filtering process relies on high-resolution mass spectrometry data to ensure that the detected ion pairs match the expected masses with high accuracy. acs.org

Inspection of Multiple Ion Pairs: The algorithm can be designed to look for multiple isotopic ion pairs (e.g., M+1:M and M+2:M) to increase the specificity and reduce false positives. acs.org

This approach has proven effective in detecting drug-related ions in various biological samples, such as plasma, urine, and feces, and can be applied to compounds with distinct natural isotope patterns or those synthetically labeled with stable isotopes. acs.org

Future Directions in Isotopic Labeling for Quantitative Pharmaceutical Analysis

The field of isotopic labeling for quantitative analysis is continually evolving, with several key trends shaping its future. These advancements aim to improve the efficiency, precision, and applicability of isotope-based methods.

Novel Labeling Reagents and Automated Synthesis: There is ongoing development of new labeling reagents that offer greater selectivity and efficiency. adesisinc.commdpi.com The use of automated synthesis platforms and flow chemistry is also emerging as a way to produce isotopically labeled compounds more efficiently, with higher yields and purity. adesisinc.com

Greener and More Sustainable Methods: A growing focus is on developing more environmentally friendly and sustainable labeling techniques that minimize waste and reduce the use of hazardous materials. musechem.com

Advanced Applications in Metabolomics and Proteomics: Isotope labeling is a cornerstone of metabolomics and proteomics research. solubilityofthings.comsilantes.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for precise quantification of protein expression. solubilityofthings.com Future applications will continue to provide deeper insights into metabolic pathways, disease mechanisms, and drug action. adesisinc.comsolubilityofthings.com

Improved Internal Standards: While deuterated standards are common, there is a move towards using other stable isotopes like ¹³C and ¹⁵N for internal standards to avoid the potential for chromatographic separation and deuterium (B1214612) exchange, thus providing even more accurate quantification. nih.govsigmaaldrich.com

Integration with Advanced Instrumentation: The combination of stable isotope labeling with high-resolution mass spectrometry and advanced separation techniques continues to push the boundaries of detection and quantification, enabling the analysis of increasingly complex biological systems. researchgate.net

Conclusion and Future Research Perspectives

Summary of 6beta-Naltrexol-d3 Contributions to Naltrexone (B1662487) Research

The deuterated compound this compound serves as a critical tool in the analytical landscape of naltrexone research. Its primary and most significant contribution is its role as a stable isotope-labeled (SIL) internal standard for quantitative analysis. musechem.comacanthusresearch.com In therapeutic drug monitoring, pharmacokinetic studies, and clinical toxicology, accurately measuring the concentrations of naltrexone and its major active metabolite, 6beta-naltrexol (B159335), in biological matrices like plasma and urine is paramount. cerilliant.comnih.gov

The use of this compound, alongside Naltrexone-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has become a gold standard. researchgate.netresearchgate.net This is because SIL internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts. acanthusresearch.com This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. nebiolab.comscioninstruments.com Consequently, they can effectively compensate for variations in sample processing and matrix effects, which are common challenges in bioanalysis that can otherwise lead to inaccurate quantification. crimsonpublishers.comacs.org

The application of this compound has enabled the development of highly sensitive and specific LC-MS/MS assays capable of quantifying naltrexone and 6beta-naltrexol down to low concentrations (e.g., 0.5 ng/ml). researchgate.net This precision is crucial for:

Pharmacokinetic Profiling: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of naltrexone. This includes studying the significant interpatient variability in naltrexone metabolism, where 6beta-naltrexol concentrations can be 10- to 30-fold higher than the parent drug. wikipedia.orgoup.com

Metabolic Studies: Investigating the formation of 6beta-naltrexol, which is primarily mediated by dihydrodiol dehydrogenase enzymes and contributes significantly to the pharmacological effect of naltrexone. nih.govoup.com

Clinical Monitoring: Aiding in the interpretation of urine drug tests and ensuring therapeutic efficacy and patient adherence. oup.comnih.gov

The table below summarizes representative analytical methods where deuterated standards of naltrexone and its metabolite are employed.

| Method | Internal Standard(s) Used | Biological Matrix | Analytes Quantified | Key Benefit | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Naltrexone-d3, 6β-naltrexol-d4 | Blood serum/plasma | Naltrexone, 6β-Naltrexol | Superior sensitivity (LOQ 0.5 ng/ml) compared to HPLC/UV methods. | researchgate.net |

| GC-NICIMS | Trideuterated analogs of naltrexone and 6-beta-naltrexol | Plasma, Urine | Naltrexone, 6β-Naltrexol | High specificity and resolving power with a limit of quantitation of 0.1 ng/mL. | researchgate.net |

| UPLC-MS | Naltrexone-d3, 6-beta-naltrexol-d3 | Human Liver Cytosols | 6β-Naltrexol (as a measure of naltrexone biotransformation) | Enabled study of age and genetic impacts on naltrexone metabolism. | nih.gov |

| UHPLC-MS/MS | Deuterium-labeled analogs | Plasma | Naltrexone, 6β-Naltrexol | Allowed for pharmacokinetic analysis in adolescents to study exposure variability. | researchgate.netchildrensmercy.org |

Emerging Methodologies and Potential for Advanced Applications of Deuterated Standards

The utility of deuterated standards like this compound is expanding with advancements in analytical technology. While its primary role is in quantitative LC-MS/MS, emerging methodologies open new avenues for its application.

One significant area is the "deuterium switch" approach in drug discovery, where hydrogen atoms on a drug molecule are strategically replaced with deuterium (B1214612) to improve its metabolic profile and pharmacokinetic properties. nih.govresearchgate.net While this compound is used as an analytical tool, the principles behind its stability could inform research into creating de novo deuterated therapeutic agents with potentially enhanced efficacy or reduced side effects. nih.gov

Advanced mass spectrometry techniques could further leverage deuterated standards. For instance:

High-Resolution Mass Spectrometry (HRMS): HRMS provides more precise mass measurements, which, when combined with SIL internal standards, can improve confidence in analyte identification and quantification, especially in highly complex biological matrices.

Mass Spectrometry Imaging (MSI): This technique visualizes the spatial distribution of molecules in tissue sections. Deuterated standards could potentially be adapted for use in MSI to quantify the distribution of naltrexone and 6beta-naltrexol within specific brain regions or other tissues, offering deeper insights into their mechanisms of action.

Metabolomics: In untargeted or targeted metabolomics studies, SIL standards are indispensable for achieving absolute quantification of metabolites. nih.gov this compound could be used in broader studies to understand how naltrexone therapy impacts various metabolic pathways.

Furthermore, the development of novel analytical platforms, such as Molecular Rotational Resonance (MRR) spectroscopy, which provides clear structural information without pre-analytical separation, could find future applications in analyzing deuterated compounds and their metabolites. spectroscopyonline.com

Research Gaps and Opportunities for Further Academic Exploration of this compound in Pharmaceutical Sciences

Despite its established role, there are areas where further research involving this compound could yield valuable insights.

Investigating Minor Metabolic Pathways: Naltrexone metabolism is complex. While 6beta-Naltrexol is the major metabolite, other minor metabolites exist. nih.gov High-sensitivity assays using this compound and other specific SIL standards could be developed to accurately quantify these minor pathways and understand their clinical relevance and variability across different patient populations.

Complex Drug-Drug Interaction Studies: Naltrexone is often administered to patients who may be taking other medications. There is a need for more comprehensive studies on drug-drug interactions. researchgate.net The use of this compound in validated analytical methods is essential for precisely evaluating how co-administered drugs affect the metabolic ratio of 6beta-naltrexol to naltrexone, which could have clinical implications. oup.com

Application in Novel Drug Delivery Systems: Research into new formulations of naltrexone, such as long-acting injectables, is ongoing. researchgate.net Robust bioanalytical methods using this compound are critical for evaluating the pharmacokinetic profiles of these new delivery systems, ensuring they provide the desired drug release rates and therapeutic concentrations over time.

Addressing Isotope Effects: While generally considered ideal, deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-labeled analogs, a phenomenon known as the deuterium isotope effect. chromatographyonline.com Research into the specific conditions under which this occurs for this compound and its impact on quantification, especially with ultra-high-performance liquid chromatography (UHPLC) systems, would be beneficial for refining bioanalytical methods. While carbon-13 or nitrogen-15 (B135050) labeled standards can eliminate this issue, deuterium labeling is often more cost-effective. acanthusresearch.comchromatographyonline.com

Further exploration in these areas will continue to enhance our understanding of naltrexone's pharmacology and optimize its therapeutic use, underscoring the continued importance of analytical tools like this compound.

常见问题

Q. What steps ensure reproducibility in studies examining this compound's effects on alcohol-related behaviors?

- Methodological Answer :

- Pre-register protocols (e.g., on Open Science Framework) detailing inclusion/exclusion criteria and randomization procedures.

- Use standardized alcohol challenge paradigms (e.g., fixed breath alcohol concentrations).

- Share raw data and analysis pipelines via repositories like Dryad or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。